molecular formula C12H17Cl2N3 B1388286 n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride CAS No. 1059626-13-9

n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride

Cat. No. B1388286
CAS RN: 1059626-13-9
M. Wt: 274.19 g/mol
InChI Key: IRDAPVOXLVJXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C12H15N3•HCl and a molecular weight of 274.2 .


Molecular Structure Analysis

Imidazole, a five-membered heterocyclic moiety, possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Imidazole derivatives are foundational structures in many pharmaceutical drugs due to their biological activity. The compound can be used to synthesize drugs with antibacterial , antimycobacterial , anti-inflammatory , and antitumor properties . For instance, it can be a precursor for compounds with anti-tubercular activity against Mycobacterium tuberculosis .

Agrochemical Development

In the agrochemical industry, imidazole derivatives play a crucial role in creating pesticides and fungicides. The structural motif of imidazole is key to developing new agrochemicals that can help in controlling pests and diseases affecting crops .

Functional Materials

The versatility of imidazole derivatives extends to the development of functional materials. These materials have applications in various fields, including optoelectronics , polymer chemistry , and as components in solar cells .

Catalysis

Imidazole and its derivatives are used as ligands in catalysis. They can enhance the efficiency of catalytic reactions, which is vital in industrial processes for the synthesis of various chemicals .

Organic Synthesis Methodology

The compound can be involved in the development of novel organic synthesis methodologies. For example, it can be used in N-heterocyclic carbene (NHC)-catalyzed protocols for the synthesis of trisubstituted imidazoles, which are valuable in organic chemistry .

Antitumor Activity

Specific derivatives of imidazole have shown promise in antitumor activity. They can be used to create compounds that exhibit significant activity against various cancer cell lines, such as MDA-MB-231, A375, and HCT116 .

properties

IUPAC Name

N-methyl-2-(2-phenylimidazol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-13-7-9-15-10-8-14-12(15)11-5-3-2-4-6-11;;/h2-6,8,10,13H,7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDAPVOXLVJXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CN=C1C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.